![molecular formula C19H28N2O B4928911 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research as a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. In
Wirkmechanismus
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances serotonin neurotransmission. The exact mechanism by which 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone achieves this is not fully understood, but it is believed to involve binding to the serotonin transporter and blocking its ability to reuptake serotonin.
Biochemical and Physiological Effects:
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have a range of biochemical and physiological effects. In addition to its effects on serotonin neurotransmission, it has been shown to increase the release of dopamine and norepinephrine in certain brain regions. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in regulating the body's response to stress. 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce the release of corticotropin-releasing hormone (CRH), which is a key regulator of the HPA axis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone as a research tool is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, like all research tools, 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has its limitations. One limitation is that it is not a natural compound, and therefore its effects may not accurately reflect the effects of endogenous serotonin. Additionally, 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the potential therapeutic applications of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in the treatment of depression and anxiety disorders. Further research is needed to determine the efficacy and safety of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in human clinical trials. Another area of interest is the role of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in modulating the activity of the HPA axis. It is possible that 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone may have applications in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD). Finally, there is interest in developing new compounds based on 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone that may have improved pharmacological properties. These compounds could potentially be used as novel antidepressants or anxiolytics.
Synthesemethoden
The synthesis of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylcyclohexyl)piperazine with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium on carbon catalyst to yield 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The purity of the compound can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been found to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This mechanism of action is similar to that of other SSRIs such as fluoxetine and sertraline, which are commonly used antidepressants. 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has also been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
1-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-3-7-18(8-4-15)20-11-13-21(14-12-20)19-9-5-17(6-10-19)16(2)22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXALRTYMLNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.